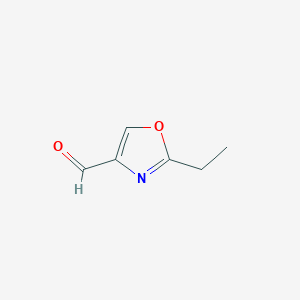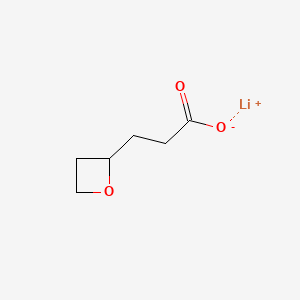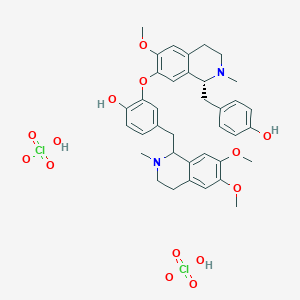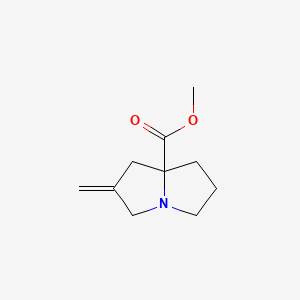
2-prop-2-ynyl-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-prop-2-ynyl-1H-pyrazol-5-one is a heterocyclic compound characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse chemical and biological properties
Preparation Methods
The synthesis of 2-prop-2-ynyl-1H-pyrazol-5-one can be achieved through various synthetic routes. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction tolerates various functional groups and sterically hindered substrates, making it a versatile approach for synthesizing pyrazole derivatives.
Industrial production methods for this compound may involve multi-step processes that include the preparation of intermediate compounds, followed by cyclization and functional group modifications. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
2-prop-2-ynyl-1H-pyrazol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine, aldehydes, and diketones . For example, the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation, can yield substituted pyrazoles .
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with hydrazine can produce 3,5-dimethylpyrazole, while the reaction with diketones can yield a wide variety of substituted pyrazoles .
Scientific Research Applications
2-prop-2-ynyl-1H-pyrazol-5-one has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives are known for their pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound can also be used in the development of new drugs and therapeutic agents.
In the industrial sector, this compound is utilized in the synthesis of agrochemicals and coordination compounds . Its unique reactivity and stability make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-prop-2-ynyl-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
The molecular targets of this compound may include enzymes involved in metabolic processes, receptors in the central nervous system, and proteins related to inflammation and immune response . The specific pathways affected by this compound depend on its chemical structure and the presence of functional groups.
Comparison with Similar Compounds
2-prop-2-ynyl-1H-pyrazol-5-one can be compared with other similar compounds, such as 1,3-diazole and 1,2,3-triazole derivatives . These compounds share a similar heterocyclic ring structure but differ in the number and position of nitrogen atoms and the presence of additional functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological properties. For example, while 1,3-diazole derivatives are known for their broad range of biological activities, this compound may exhibit unique pharmacological effects due to the presence of the prop-2-ynyl group .
Similar compounds include:
- 1,3-diazole
- 1,2,3-triazole
- 3,5-dimethylpyrazole
- 4,5-dihydro-1H-pyrazole-1-carbothiohydrazide
Properties
Molecular Formula |
C6H6N2O |
|---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
2-prop-2-ynyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C6H6N2O/c1-2-4-8-5-3-6(9)7-8/h1,3,5H,4H2,(H,7,9) |
InChI Key |
PIHRZZOYEMZEOD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(E)-[(1S,2R,4R,7E,11S)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-8-yl]methylideneamino]-3-(4-methylphenyl)urea](/img/structure/B13910276.png)
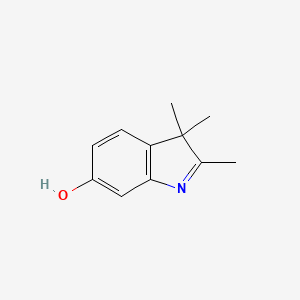

![Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride](/img/structure/B13910289.png)
![5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13910298.png)

